

# Investigational Drug ReN001 (Mavodelpar): A Comparative Analysis of Early-Phase Clinical Trial Findings

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An objective review of the clinical development of **ReN001** for Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD), comparing its performance with alternative therapeutic strategies.

This guide provides a comprehensive comparison of the early-phase clinical trial findings for **ReN001** (mavodelpar), an investigational therapy, with other treatment alternatives for Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD). The content is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental protocols, and the biological pathways associated with **ReN001**.

### Overview of ReN001 (Mavodelpar)

**ReN001**, also known as mavodelpar, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR $\delta$ ). The therapeutic rationale behind **ReN001** lies in its potential to enhance the transcription of genes involved in mitochondrial function and fatty acid oxidation, which could, in turn, lead to the production of new mitochondria. The development of **ReN001** focused on rare genetic mitochondrial diseases, specifically PMM and LC-FAOD, which are characterized by impaired energy production.





# ReN001 for Primary Mitochondrial Myopathy (PMM): A Comparative Look

Primary Mitochondrial Myopathies are a group of genetic disorders that predominantly affect skeletal muscle, leading to weakness, fatigue, and exercise intolerance. Currently, there are no FDA-approved treatments specifically for PMM, with the standard of care being largely supportive. The clinical development of **ReN001** for PMM included a pivotal Phase 2b clinical trial known as the STRIDE study.

### Comparison with Investigational Alternative: Elamipretide

Elamipretide is another investigational drug that has been studied for the treatment of PMM. The MMPOWER-3 trial was a pivotal Phase 3 study evaluating the efficacy and safety of elamipretide in this patient population.

Table 1: Comparison of Pivotal Clinical Trial Outcomes in Primary Mitochondrial Myopathy

Feature	ReN001 (Mavodelpar) - STRIDE Trial	Elamipretide - MMPOWER- 3 Trial
Trial Phase	Phase 2b	Phase 3
Primary Endpoint	Change from baseline in 12- minute walk test (12MWT) at 24 weeks	Change from baseline in 6- minute walk test (6MWT) at 24 weeks
Primary Endpoint Met?	No[1][2]	No[3][4][5][6]
Quantitative Outcome	Not publicly disclosed, but announced as not meeting statistical significance.[1][2]	Least Squares Mean Difference vs. Placebo: -3.2 meters (95% CI -18.7 to 12.3; p=0.69)[4]

It is important to note that while both the STRIDE trial for mavodelpar and the MMPOWER-3 trial for elamipretide failed to meet their primary endpoints, the public availability of quantitative data for the MMPOWER-3 trial allows for a more detailed analysis of its outcome.[3][4][5][6]



Following the negative results of the STRIDE study, the development of mavodelpar for PMM was suspended.

# ReN001 for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD): A Comparative Look

LC-FAOD are a group of rare metabolic disorders that prevent the body from breaking down long-chain fatty acids for energy. The standard of care for LC-FAOD includes dietary management and the FDA-approved medication, triheptanoin (Dojolvi™). **ReN001** was investigated in a Phase 1b clinical trial for this indication.

# Comparison with FDA-Approved Treatment: Triheptanoin

Triheptanoin is a medium-chain triglyceride that provides an alternative energy source for individuals with LC-FAOD. Its efficacy has been evaluated in several clinical studies, including a long-term open-label extension study (CL202).

Table 2: Comparison of Clinical Trial Outcomes in Long-Chain Fatty Acid Oxidation Disorders

Feature	ReN001 (Mavodelpar) - Phase 1b Trial	Triheptanoin (Dojolvi™) - CL202 Extension Study
Trial Phase	Phase 1b	Open-label, long-term extension
Primary Objective	Safety and tolerability[7]	Long-term safety and efficacy
Efficacy Endpoint(s)	Exploratory, including 12-minute walk test[8]	Annualized rate of Major Clinical Events (MCEs)
Quantitative Outcome	Increase in walk distance observed in LCHAD and CPT2 subgroups (specific data not publicly available).[8]	For triheptanoin-naïve patients, a significant decrease in the median annualized MCE rate from 2.00 to 0.28 events/patient/year (p=0.0343).[9]



The early-phase trial of **ReN001** in LC-FAOD was primarily designed to assess its safety, and while some positive signals in exploratory efficacy endpoints were reported, comprehensive, comparative efficacy data is lacking.[8] In contrast, triheptanoin has demonstrated a significant reduction in the frequency of major clinical events in a long-term study, leading to its approval for the treatment of LC-FAOD.[9]

# Experimental Protocols ReN001 (Mavodelpar) STRIDE Study Protocol (PMM)

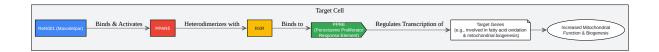
- Study Design: A global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial.
   [2]
- Patient Population: Adult patients with PMM due to mitochondrial DNA (mtDNA) defects.
- Intervention: 100 mg of mavodelpar administered orally once daily for 24 weeks.[10]
- Primary Efficacy Endpoint: The change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[1][2]
- Secondary Efficacy Endpoint: The change from baseline in the PROMIS® Short Form Fatigue 13a score.

# ReN001 (Mavodelpar) Phase 1b Study Protocol (LC-FAOD)

- Study Design: An open-label, 12-week study.[7]
- Patient Population: Adult patients with confirmed LC-FAOD.[7]
- Primary Objective: To evaluate the safety and tolerability of ReN001.[7]

### Visualizing the Science Signaling Pathway of ReN001 (Mavodelpar)



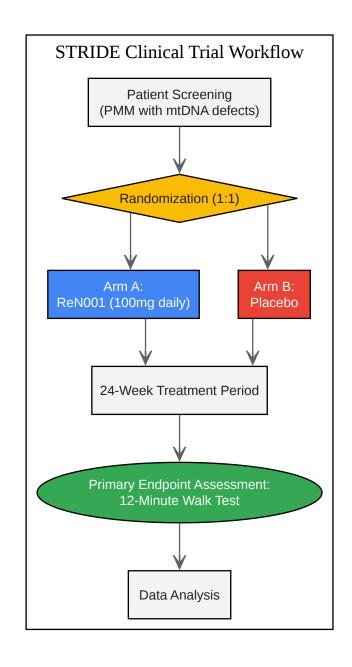


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Caption: **ReN001** (mavodelpar) acts as a PPAR $\delta$  agonist, leading to increased mitochondrial function.

### **Experimental Workflow of the STRIDE Clinical Trial**





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Caption: A simplified workflow of the randomized, placebo-controlled STRIDE clinical trial.

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